

4-Hydroxy-2-pyrrolidone chemical properties and reactivity

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Compound of Interest

Compound Name: 4-Hydroxy-2-pyrrolidone

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An In-Depth Technical Guide to **4-Hydroxy-2-pyrrolidone**: Chemical Properties, Reactivity, and Applications

Introduction: The Versatility of a Core Heterocycle

4-Hydroxy-2-pyrrolidone is a bifunctional cyclic amide (lactam) that serves as a pivotal building block in modern organic synthesis and drug development. Its structure, featuring a chiral center at the 4-position, a reactive secondary hydroxyl group, and a stable lactam ring, makes it a highly valuable and versatile intermediate. This guide offers a comprehensive exploration of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, chemists, and professionals in the pharmaceutical and material science sectors. Understanding the nuances of this compound is crucial for leveraging its full potential in the creation of novel antibiotics, antidepressants, and advanced biocompatible materials.^{[1][2][3]}

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This section details the structural, physical, and spectroscopic characteristics of **4-Hydroxy-2-pyrrolidone**.

Molecular Structure and Identification

4-Hydroxy-2-pyrrolidone, also known as 4-hydroxypyrrolidin-2-one, is a five-membered lactam ring bearing a hydroxyl group. The presence of a stereocenter at the C4 position means it exists as two enantiomers, (R) and (S), as well as a racemic mixture.

- IUPAC Name: 4-hydroxypyrrolidin-2-one[4]
- Molecular Formula: C₄H₇NO₂[4][5]
- CAS Numbers:
 - Racemic: 25747-41-5[5]
 - (R)-enantiomer: 22677-21-0[4][6]
 - (S)-enantiomer: 68108-18-9[3][7][8]

Key Physicochemical Data

The compound's physical properties dictate its handling, solubility, and purification strategies. It is typically a white to light yellow crystalline powder.[5] A systematic study has shown that the racemic form of **4-hydroxy-2-pyrrolidone** exists as a conglomerate, which is a mechanical mixture of separate enantiomeric crystals, a crucial factor for its successful optical resolution by preferential crystallization.[9][10]

| Property | Value | Source(s) |
|-----------------------------|---|-------------|
| Molecular Weight | 101.11 g/mol | [4][5] |
| Melting Point | 119-123 °C (Racemic) | [5] |
| 155-160 °C ((R)-enantiomer) | [11] | |
| 156-159 °C ((S)-enantiomer) | [3][7] | |
| Solubility | Slightly soluble in water | [7][11][12] |
| pKa (predicted) | 13.62 ± 0.20 | [7][12] |
| XLogP3 | -1.4 | [4][8] |
| Appearance | White to light yellow powder or crystal | [5] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of **4-Hydroxy-2-pyrrolidone**. While raw spectra should be run for each new batch, the expected patterns are well-defined.[13]

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit distinct signals corresponding to the protons on the pyrrolidone ring and the hydroxyl and amine groups. Key signals include the proton at the chiral center (CH-OH), the two diastereotopic protons on the adjacent CH₂ group, and the proton on the CH₂ group next to the nitrogen. The NH and OH protons may appear as broad singlets and their chemical shifts can be concentration-dependent.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show four distinct signals: one for the carbonyl carbon (C=O) at the lowest field, one for the carbon bearing the hydroxyl group (C-OH), and two signals for the other methylene carbons in the ring.
- IR (Infrared) Spectroscopy: The IR spectrum is dominated by characteristic absorption bands. A strong, broad peak around 3200-3400 cm⁻¹ corresponds to the O-H and N-H

stretching vibrations. A sharp, intense peak around $1660\text{--}1700\text{ cm}^{-1}$ is indicative of the C=O stretch of the five-membered lactam ring.^[14]

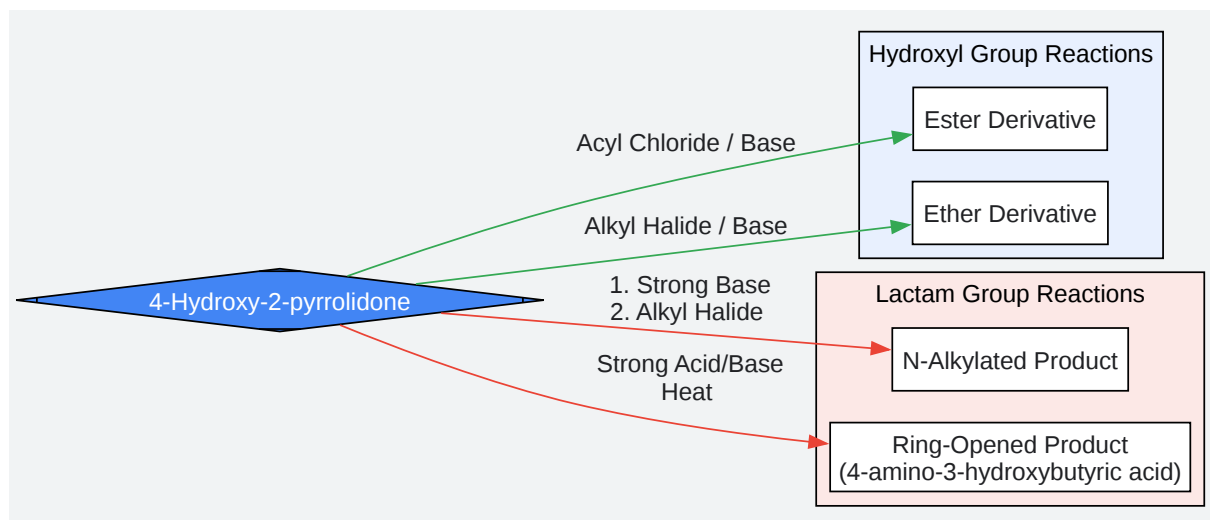
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M^+) corresponding to its molecular weight (101.11). Fragmentation patterns can help confirm the structure, often involving the loss of water or parts of the alkyl chain.^{[15][16]}

Part 2: Chemical Reactivity and Stability

The synthetic utility of **4-Hydroxy-2-pyrrolidone** stems from the distinct reactivity of its two primary functional groups: the secondary hydroxyl group and the cyclic amide (lactam).

Reactivity Profile

- Reactions at the Hydroxyl Group: The secondary alcohol is a nucleophile and can undergo standard alcohol reactions such as esterification with acyl chlorides or carboxylic acids (under activating conditions) and etherification (e.g., Williamson ether synthesis). These reactions are fundamental for incorporating the pyrrolidone scaffold into larger molecules.
- Reactions at the Lactam: The lactam is relatively stable but can be manipulated.
 - N-Alkylation/Acylation: The N-H bond can be deprotonated with a suitable base, and the resulting anion can react with electrophiles like alkyl halides or acyl chlorides to yield N-substituted derivatives.
 - Hydrolysis: Under harsh acidic or basic conditions, the amide bond can be hydrolyzed, leading to a ring-opening reaction to form 4-amino-3-hydroxybutyric acid.
- Regioselective Reduction: The carbonyl of the lactam is less reactive than a ketone. However, strong reducing agents can reduce it. More relevant is the regioselective reduction of a related precursor, pyrrolidine-2,4-dione (a tetramic acid), where sodium borohydride (NaBH_4) selectively reduces one carbonyl group to furnish the **4-hydroxy-2-pyrrolidone** core.^{[1][2]} This is a key step in its synthesis.



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Caption: Key reaction pathways of **4-Hydroxy-2-pyrrolidone**.

Stability and Storage

Proper storage is critical to maintain the integrity of the compound.

- **General Stability:** It is stable under recommended storage conditions, which typically involve keeping containers tightly closed in a dry, cool, and well-ventilated place.[6] For long-term storage, refrigeration (2-8 °C) is often recommended.[5]
- **Incompatibilities:** It should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can induce degradation or unwanted reactions.[6]
- **Thermal Decomposition:** When heated to decomposition, it can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NO_x).[6]

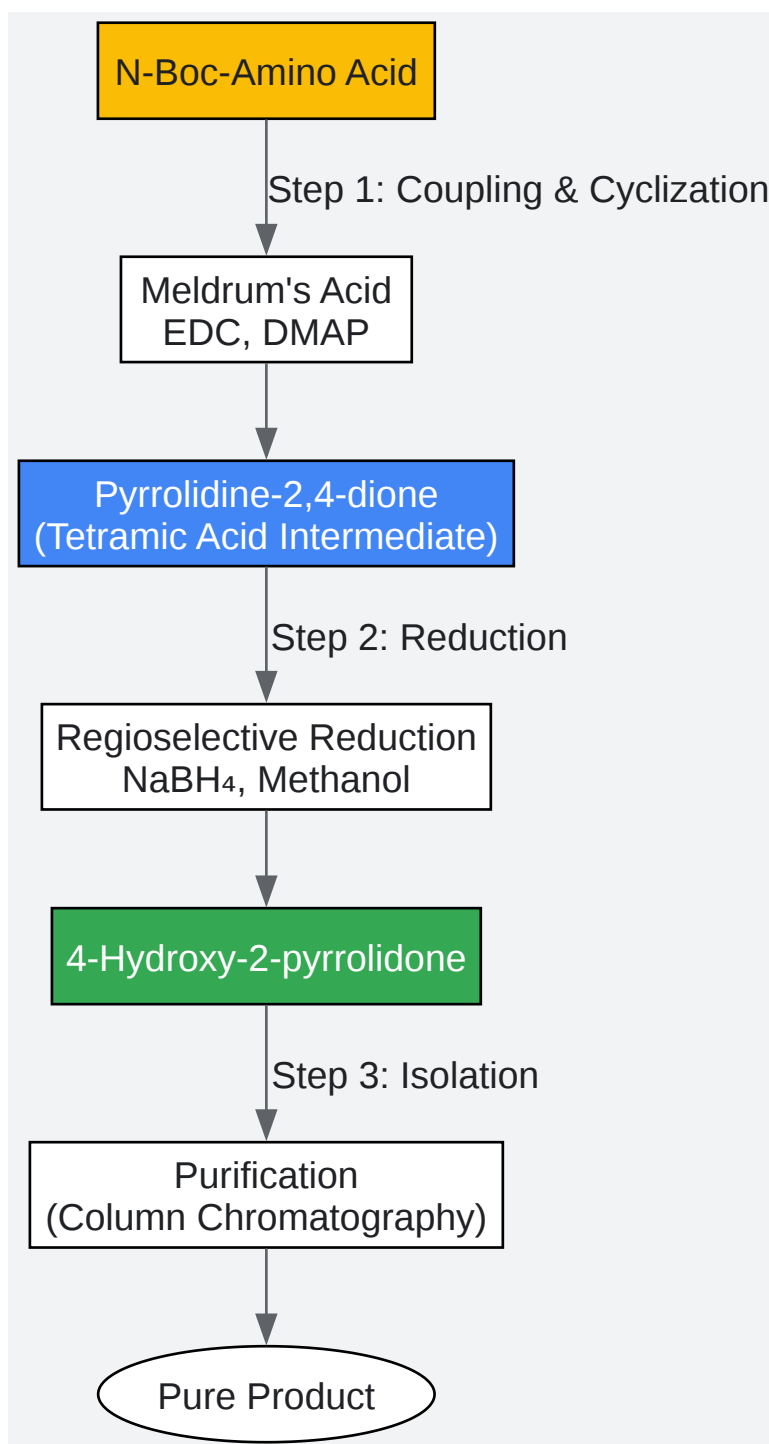
- **Degradation Pathways:** Like other pyrrolidone derivatives, degradation can be accelerated by oxygen, high temperatures, and the presence of metals.^[17] Oxidative degradation can lead to ring-opening and the formation of various byproducts.^[18]

Part 3: Synthesis and Purification Protocols

The synthesis of **4-Hydroxy-2-pyrrolidone**, particularly its enantiomerically pure forms, is a topic of significant interest. Below are summaries of common synthetic approaches and a detailed experimental protocol.

Key Synthetic Strategies

- **From Tetramic Acid Intermediates:** A common and effective method involves the synthesis of a 5-substituted pyrrolidine-2,4-dione (tetramic acid) from an N-Boc protected amino acid. This intermediate is then subjected to a regioselective reduction using a mild reducing agent like sodium borohydride (NaBH_4), which preferentially attacks one carbonyl, yielding the desired **4-hydroxy-2-pyrrolidone**.^{[1][2]}
- **From 4-Amino-3-hydroxybutyric Acid Derivatives:** Another route involves the intramolecular ring-closing reaction (cyclization) of 4-amino-3-hydroxybutyric acid or its esters.^[19] The efficiency of this reaction can be significantly improved by adding a catalytic amount of a base, which accelerates the reaction rate and leads to higher yields in shorter times compared to simple thermal cyclization.^[19]



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Caption: Synthesis workflow from N-Boc-amino acids.

Experimental Protocol: Regioselective Reduction of a Tetramic Acid Intermediate

This protocol is adapted from the synthesis of 4-hydroxy-5-substituted-pyrrolidin-2-ones and illustrates the key reduction step.^{[1][2]}

Objective: To synthesize a **4-Hydroxy-2-pyrrolidone** derivative via regioselective reduction.

Materials:

- tert-Butyl 2-isopropyl-3,5-dioxopyrrolidine-1-carboxylate (pyrrolidine-2,4-dione intermediate)
- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Round bottom flask, magnetic stirrer, ice bath
- Rotary evaporator
- Column chromatography setup (silica gel, appropriate solvent system)

Procedure:

- **Reaction Setup:** In a clean, dry round bottom flask, dissolve the pyrrolidine-2,4-dione intermediate (1.0 eq) in anhydrous methanol. Place the flask in an ice bath and begin stirring to cool the solution to 0°C .
 - **Causality Note:** Starting the reaction at 0°C helps to control the exothermicity of the hydride reduction and improves the regioselectivity of the reaction, favoring the desired product.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH_4) (approx. 1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition.
 - **Expertise Insight:** NaBH_4 is a mild reducing agent, which is key to selectively reducing the ketone at the 4-position without affecting the less reactive lactam carbonyl at the 2-position.
- **Reaction Progression:** After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to stir at room temperature

for 24 hours to ensure completion.

- **Workup:** Once the reaction is complete (as monitored by TLC), carefully quench any excess NaBH₄ by the slow addition of acetone or dilute acid. Remove the solvent (methanol) under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the pure **4-hydroxy-2-pyrrolidone** product.
 - **Self-Validating System:** The purity of the final compound must be validated using analytical techniques such as NMR and Mass Spectrometry to confirm its structure and ensure the absence of starting material or byproducts.

Part 4: Applications in Drug Development and Material Science

4-Hydroxy-2-pyrrolidone is more than a laboratory curiosity; it is a key player in the development of functional molecules.

- **Pharmaceutical Intermediate:** It is a crucial building block for synthesizing a wide range of bioactive compounds and pharmaceuticals.^[3] Its scaffold is found in compounds developed as antibiotic and antidepressant agents.^{[1][2]} For instance, it is an intermediate in the preparation of Oxiracetam, a nootropic drug.^[20]
- **Excipient and Formulation Aid:** The pyrrolidone structure, particularly in derivatives like N-methyl-2-pyrrolidone (NMP), is known for its excellent solubilizing properties.^{[21][22][23]} **4-Hydroxy-2-pyrrolidone** can act as a stabilizer or solvent in drug delivery systems, helping to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).^[5]
- **Biochemical Research and Material Science:** The chiral nature and functional groups of the (S)-enantiomer make it a valuable tool for probing biological systems and for creating advanced materials.^[24] It can be used in polymerization reactions to form biocompatible polymers suitable for drug delivery systems, medical devices, and tissue engineering.^[24]

Part 5: Safety, Handling, and Disposal

As with any chemical reagent, safe handling of **4-Hydroxy-2-pyrrolidone** is paramount. The information below is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS).

GHS Hazard Identification

The compound is classified as hazardous under the OSHA Hazard Communication Standard. [\[6\]](#)

- H315: Causes skin irritation[\[4\]](#)[\[6\]](#)
- H319: Causes serious eye irritation[\[4\]](#)[\[6\]](#)
- H335: May cause respiratory irritation[\[4\]](#)[\[6\]](#)

Precautionary Measures

| Category | Precautionary Action | Source(s) |
|------------|---|-----------|
| Prevention | Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area. | [6] |
| Response | IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air. | [6] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant according to local, state, and federal regulations. | [6] |

Conclusion

4-Hydroxy-2-pyrrolidone is a foundational molecule whose value is derived from its unique combination of a stable lactam ring, a reactive hydroxyl group, and inherent chirality. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for medicinal chemists and material scientists. From the synthesis of life-altering drugs to the development of next-generation biocompatible polymers, the applications of this versatile building block continue to expand, underscoring the importance of a deep, technical understanding of its behavior.

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